Unique Pyridazinone-Thiazole Hybrid Architecture: Structural Differentiation from Mono-Functional Analogs
This compound is the only commercially catalogued entity combining a 2-phenylthiazole-5-carboxamide core with a 6-oxopyridazin-1(6H)-yl-ethyl substituent via a carboxamide linkage. The closest commercially catalogued comparator, N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide (CAS 1396879-65-4; MW 406.46), replaces the unsubstituted 6-oxopyridazine with an imidazole-substituted variant, introducing a 66.06 Da molecular weight increase and additional hydrogen-bond donor/acceptor capacity . The N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide analog (CAS 1206995-92-7; MW 315.35) replaces the 2-phenyl group with a pyrrole moiety and shifts the carboxamide from the 5-position to the 4-position, resulting in a regioisomeric scaffold . Neither comparator recapitulates the exact connectivity and substitution pattern of the target compound.
| Evidence Dimension | Molecular weight and substitution pattern differentiation |
|---|---|
| Target Compound Data | MW 340.4; 2-phenylthiazole-5-carboxamide core; unsubstituted 6-oxopyridazin-1(6H)-yl-ethyl at amide nitrogen |
| Comparator Or Baseline | Comparator 1 (CAS 1396879-65-4): MW 406.46; imidazole-substituted 6-oxopyridazine. Comparator 2 (CAS 1206995-92-7): MW 315.35; pyrrole replacing phenyl; 4-carboxamide regioisomer |
| Quantified Difference | ΔMW = +66.06 Da (vs Comparator 1); ΔMW = –25.05 Da (vs Comparator 2); regioisomeric carboxamide position (5- vs 4-) |
| Conditions | Structural comparison based on catalogued chemical structures from reputable commercial vendors |
Why This Matters
Even small structural variations in the thiazole carboxamide class have produced >100-fold differences in kinase inhibitory potency, making exact structural identity critical for reproducible biological results.
